molecular formula C18H22O3 B11007878 3-butoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-butoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11007878
M. Wt: 286.4 g/mol
InChI Key: SOBRZHQKVDKPPC-UHFFFAOYSA-N
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Description

3-BUTOXY-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a synthetic organic compound with the molecular formula C18H20O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTOXY-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 4-methyl-2-hydroxybenzaldehyde with butyl bromide in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-BUTOXY-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

3-BUTOXY-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BUTOXY-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are still ongoing .

Properties

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

3-butoxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C18H22O3/c1-3-4-11-20-16-10-9-14-13-7-5-6-8-15(13)18(19)21-17(14)12(16)2/h9-10H,3-8,11H2,1-2H3

InChI Key

SOBRZHQKVDKPPC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C

Origin of Product

United States

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